

Application of Picrasma quassioides Constituents in Neurodegenerative Disease Models

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Compound of Interest					
Compound Name:	Picrasin B acetate				
Cat. No.:	B15595510	Get Quote			

A note on **Picrasin B Acetate**: Direct studies investigating the application of **Picrasin B acetate** specifically in neurodegenerative disease models are not readily available in the current scientific literature. However, significant research has been conducted on the neuroprotective effects of extracts from Picrasma quassioides, the plant from which Picrasin B is derived, and its other constituent compounds, particularly quassinoids and alkaloids. This document summarizes the available data and provides protocols based on these related studies.

Application Notes

Extracts of Picrasma quassioides and its isolated compounds, particularly quassinoids, have demonstrated promising neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, primarily focusing on Alzheimer's disease. The observed mechanisms of action include anti-inflammatory effects, reduction of amyloid-beta (A β) deposition, and inhibition of neuronal apoptosis.

In Vitro Models

In cellular models of neurodegeneration, constituents of Picrasma quassioides have shown protective effects against oxidative stress and excitotoxicity.



- Oxidative Stress Model (H₂O₂-induced injury in SH-SY5Y cells): Quassinoids isolated from P. quassioides have been shown to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide-induced cell death. The protective mechanism is associated with the suppression of apoptosis and the downregulation of caspase-3 activation.[1]
- Excitotoxicity and Amyloid-β Toxicity Models (L-glutamate- and Aβ₂₅₋₃₅-induced injury): An ethyl acetate extract of P. quassioides stems has demonstrated neuroprotective activities in L-glutamate-stimulated PC12 cells and Aβ₂₅₋₃₅-stimulated SH-SY5Y cells.[2][3]

In Vivo Models

In animal models of Alzheimer's disease, extracts from Picrasma quassioides have been shown to improve cognitive function and mitigate pathological markers.

Amyloid-β Induced Alzheimer's Disease Mouse Model: Oral administration of a P. quassioides extract has been shown to improve memory and cognitive abilities in mice with Alzheimer's disease induced by amyloid-β peptide.[2][3] The therapeutic effects are linked to the suppression of neuroinflammation and a reduction in the deposition of Aβ₁₋₄₂ in the brain.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the neuroprotective effects of Picrasma quassioides constituents.

Table 1: In Vivo Efficacy of Picrasma quassioides Extract in an Alzheimer's Disease Mouse Model



Compound/Ext ract	Animal Model	Doses Administered (p.o.)	Key Findings	Reference
Picrasma quassioides EtOAc Extract	Aβ ₂₅₋₃₅ -induced AD mice	25, 50, and 100 mg/kg	Improved cognitive abilities and memory.	[5]
Picrasma quassioides EtOAc Extract	Aβ25–35-induced AD mice	Not specified	Suppressed neuroinflammation by downregulating TNF-α, IL-1β, and IL-6 in the hippocampus. Reduced Aβ accumulation.	[4]

Table 2: In Vitro Neuroprotective Activity of Quassinoids

Compound Class	Cell Line	Insult	Key Findings	Reference
Quassinoids	SH-SY5Y	H2O2	Suppression of cell apoptosis and downregulation of caspase-3 activation.	[1]

Experimental Protocols

In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol is based on the methodology for screening neuroprotective effects of compounds against oxidative stress.



a. Cell Culture:

- Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

b. Treatment:

- Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of the test compounds (e.g., isolated quassinoids) for 2 hours.
- Induce oxidative stress by adding H_2O_2 to a final concentration of 200 μM and incubate for an additional 24 hours.
- c. Cell Viability Assessment (MTT Assay):
- After the 24-hour incubation with H₂O₂, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group (untreated cells).

In Vivo Alzheimer's Disease Mouse Model and Behavioral Testing

This protocol describes the induction of an Alzheimer's-like pathology in mice and subsequent behavioral analysis.

a. Animal Model:



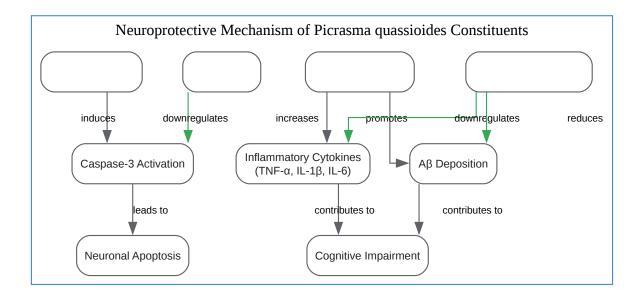
- Use male ICR mice (or a relevant transgenic model).
- Induce Alzheimer's-like pathology by intracerebroventricular (i.c.v.) injection of aggregated
 Aβ₂₅₋₃₅ peptide.

b. Treatment:

- Administer the Picrasma quassioides extract orally (p.o.) at doses of 25, 50, and 100 mg/kg body weight daily for the duration of the study (e.g., 23 days).[4][5]
- c. Behavioral Testing (Y-Maze Test):
- The Y-maze apparatus consists of three arms of equal dimensions.
- Place a mouse at the center of the maze and allow it to explore freely for 8 minutes.
- Record the sequence and total number of arm entries.
- An alternation is defined as consecutive entries into three different arms.
- Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100.

Signaling Pathways and Experimental Workflows

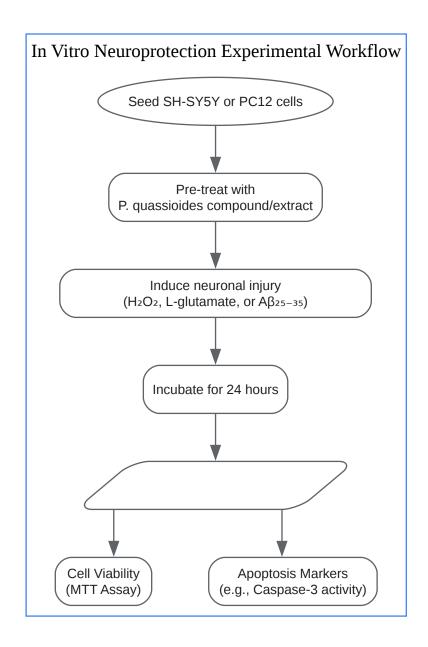




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Caption: Proposed neuroprotective mechanisms of Picrasma quassioides constituents.

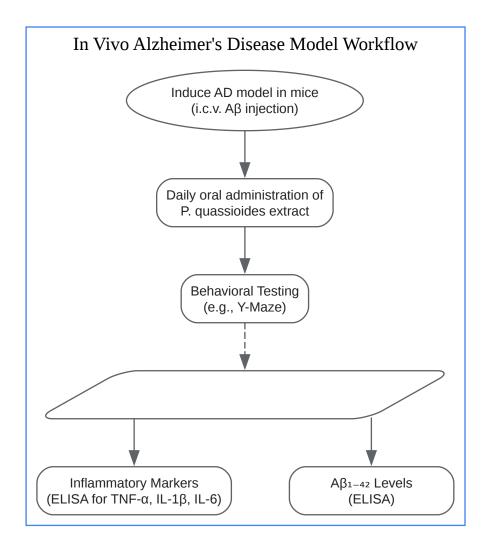




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Caption: General workflow for in vitro neuroprotection assays.





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Caption: Workflow for in vivo evaluation in an AD mouse model.

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